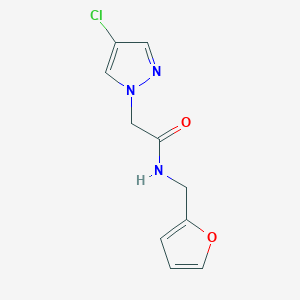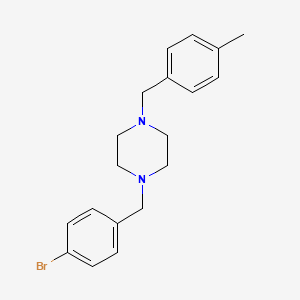![molecular formula C17H17ClN6O3 B10890427 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10890427.png)
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with a benzamide derivative.
Preparation of Pyrazole Intermediates: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling Reaction: The pyrazole intermediates are then coupled with a benzamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction: 4-[(4-Amino-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Substitution: 4-[(4-Substituted-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Hydrolysis: Corresponding carboxylic acid and amine
科学的研究の応用
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole-containing compounds.
作用機序
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzamide
- 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzamide
- N~1~-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Uniqueness
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the presence of both chloro and nitro substituents on the pyrazole ring, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C17H17ClN6O3 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C17H17ClN6O3/c1-11-14(9-22(2)20-11)7-19-17(25)13-5-3-12(4-6-13)8-23-10-15(18)16(21-23)24(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,19,25) |
InChIキー |
CHGKGBIVZNAZAC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10890345.png)
![(2E,5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10890349.png)
![2-[(Cyclopentylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10890350.png)

![4-tert-butyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzamide](/img/structure/B10890359.png)
![(5Z)-3-ethyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10890364.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10890375.png)
![N'-[(E)-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]-2-phenylacetohydrazide](/img/structure/B10890378.png)
![(7E)-3-(difluoromethyl)-6-phenyl-7-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10890387.png)
![2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10890399.png)
![6-(Naphthalen-1-yl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10890402.png)
![2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10890410.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10890418.png)

